5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-{[4-(Benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative featuring a 1,2,3-triazole core substituted with a benzyloxy-anilino group at position 5 and a 2-bromo-4-methylphenyl carboxamide at position 2.
Properties
CAS No. |
1260933-77-4 |
|---|---|
Molecular Formula |
C23H20BrN5O2 |
Molecular Weight |
478.35 |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C23H20BrN5O2/c1-15-7-12-20(19(24)13-15)26-23(30)21-22(28-29-27-21)25-17-8-10-18(11-9-17)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,26,30)(H2,25,27,28,29) |
InChI Key |
VCCHVAOIISZYMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps, starting with the preparation of the benzyloxy-substituted phenylamine and the bromo-methylphenyl moiety. The final product is obtained through a multi-step reaction sequence that includes:
Formation of the benzyloxy-substituted phenylamine via nucleophilic substitution.
Synthesis of the bromo-methylphenyl intermediate through electrophilic aromatic substitution.
Coupling of these intermediates using a 1,2,3-triazole forming reaction, typically via a click chemistry approach under mild reaction conditions.
Finally, the carboxamide functional group is introduced, completing the synthesis.
Industrial Production Methods
While the laboratory synthesis of this compound involves sophisticated organic synthesis techniques, its industrial production would scale these reactions using optimized conditions to ensure high yield and purity. Common techniques involve:
Use of continuous flow reactors to increase reaction efficiency.
Optimization of reaction parameters such as temperature, pressure, and catalyst loading.
Implementation of robust purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups, potentially altering the compound's properties.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the molecule, providing a pathway for derivative synthesis.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitutions and nucleophiles such as amines for nucleophilic substitutions.
Major Products
Oxidized derivatives.
Reduced forms of the original molecule.
Substituted products with varying functional groups, enhancing its chemical diversity.
Scientific Research Applications
The compound "5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" has shown promise in several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in material science research for developing novel materials with desired properties.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets. Its mechanism of action involves:
Binding to target proteins or enzymes, modulating their activity.
Interfering with signaling pathways, leading to altered cellular responses.
The triazole ring plays a crucial role in its binding affinity and specificity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects: Benzyloxy Groups: Increase lipophilicity and may enhance blood-brain barrier penetration (e.g., 19a vs. target compound) . Methoxy Groups: Improve solubility (e.g., 15 vs. target compound) but may reduce membrane permeability .
Synthetic Routes: Many analogues (e.g., 19a–f) are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated amide coupling .
Biological Activity :
Biological Activity
5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities. The structural formula can be represented as follows:
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. For this compound, the following mechanisms have been identified:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes involved in cell proliferation and survival pathways, which is crucial in cancer therapy.
- Antimicrobial Activity : Compounds in this class have demonstrated efficacy against a range of pathogens by disrupting cellular functions.
- Antiviral Properties : Some triazole derivatives exhibit antiviral activity by interfering with viral replication processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study reported that related triazole compounds showed significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | A375 (skin) | 21.86 - 28.94 |
| Reference Compound (Cisplatin) | A375 (skin) | 30.11 |
| Compound X | PC3 (prostate) | 75.05 |
These results indicate that the compound exhibits comparable or superior activity to standard chemotherapeutics like cisplatin, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. A study evaluating various triazole derivatives found that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was assessed using standard microbiological techniques.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of a series of triazole derivatives including this compound. The synthesized compounds were tested for their efficacy against several cancer cell lines and exhibited promising results:
- In Vitro Studies : The compound demonstrated significant inhibition of cell proliferation in A375 and PC3 cell lines.
- In Vivo Studies : Preliminary animal studies indicated reduced tumor growth with minimal toxicity to healthy tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
